molecular formula C24H19NO5S B2593383 [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114850-52-0

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2593383
CAS No.: 1114850-52-0
M. Wt: 433.48
InChI Key: RXCSDUJDFJGAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxin ring fused with a benzothiazinone moiety, and a methanone group attached to a methylphenyl ring. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium carbonate in aqueous media to yield the intermediate sulfonamide . This intermediate is further reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in N,N-dimethylformamide (DMF) using lithium hydride as a base to afford the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pH, and reagent addition, is crucial in industrial settings to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring may yield quinone derivatives, while reduction of the methanone group would produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as enzyme inhibitors, particularly targeting enzymes involved in disease pathways .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile candidate for material science applications.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin core and exhibit similar chemical reactivity.

    Benzothiazinone derivatives: Compounds with the benzothiazinone moiety are known for their antibacterial and anticancer properties.

Uniqueness

What sets 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone apart is the combination of the benzodioxin and benzothiazinone structures within a single molecule. This unique fusion enhances its potential for diverse chemical modifications and broadens its range of applications in scientific research and industry.

Properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S/c1-16-6-8-17(9-7-16)24(26)23-15-25(19-4-2-3-5-22(19)31(23,27)28)18-10-11-20-21(14-18)30-13-12-29-20/h2-11,14-15H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCSDUJDFJGAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.